2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2137541-90-1
VCID: VC7097377
InChI: InChI=1S/C6H9N3O2.ClH/c1-2-9-4-5(7-8-9)3-6(10)11;/h4H,2-3H2,1H3,(H,10,11);1H
SMILES: CCN1C=C(N=N1)CC(=O)O.Cl
Molecular Formula: C6H10ClN3O2
Molecular Weight: 191.62

2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride

CAS No.: 2137541-90-1

Cat. No.: VC7097377

Molecular Formula: C6H10ClN3O2

Molecular Weight: 191.62

* For research use only. Not for human or veterinary use.

2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride - 2137541-90-1

Specification

CAS No. 2137541-90-1
Molecular Formula C6H10ClN3O2
Molecular Weight 191.62
IUPAC Name 2-(1-ethyltriazol-4-yl)acetic acid;hydrochloride
Standard InChI InChI=1S/C6H9N3O2.ClH/c1-2-9-4-5(7-8-9)3-6(10)11;/h4H,2-3H2,1H3,(H,10,11);1H
Standard InChI Key VTLCIIUWGBILLI-UHFFFAOYSA-N
SMILES CCN1C=C(N=N1)CC(=O)O.Cl

Introduction

Chemical Identity and Structural Features

2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride (C₆H₁₀N₃O₂·HCl) is a zwitterionic compound comprising a 1,2,3-triazole ring substituted at the 1-position with an ethyl group and at the 4-position with an acetic acid chain, protonated as a hydrochloride salt. Its molecular weight is 191.6 g/mol, calculated from the parent acid (C₆H₉N₃O₂, MW 155.1 g/mol) and HCl (36.5 g/mol) . The ethyl group enhances lipophilicity compared to unsubstituted analogs like 1H-1,2,3-triazole-1-acetic acid (MW 127.1 g/mol) , while the hydrochloride salt improves aqueous solubility.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₀ClN₃O₂Calculated
Molecular Weight191.6 g/molCalculated
Solubility>50 mg/mL in H₂OEstimated
Melting Point215–218°C (decomposes)Analog Data

Synthetic Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole core is synthesized via CuAAC, a click chemistry reaction. Ethyl azide (generated from 2-chloro-N-ethylethan-1-amine hydrochloride and NaN₃ ) reacts with propiolic acid derivatives under Cu(I) catalysis. For example, 2-(prop-2-yn-1-yloxy)acetic acid esters undergo cycloaddition with ethyl azides in n-hexane at 25°C for 12 h, yielding 85–90% triazole intermediates .

Ester Hydrolysis and Salt Formation

The intermediate ethyl 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetate is hydrolyzed in THF/MeOH/H₂O with NaOH (4N) at 100°C for 2 h, followed by HCl acidification to precipitate the hydrochloride salt . This method achieves 50% yield, comparable to analogous triazole syntheses .

Key Reaction Steps:

  • Azide Preparation:
    2-Chloro-N-ethylethan-1-amine+NaN32-Azido-N-ethylethan-1-amine\text{2-Chloro-N-ethylethan-1-amine} + \text{NaN}_3 \rightarrow \text{2-Azido-N-ethylethan-1-amine} .

  • Cycloaddition:
    2-Azido-N-ethylethan-1-amine+Propiolate esterCuITriazole ester\text{2-Azido-N-ethylethan-1-amine} + \text{Propiolate ester} \xrightarrow{\text{CuI}} \text{Triazole ester} .

  • Hydrolysis:
    Triazole ester+NaOHTriazole acid+HClHydrochloride salt\text{Triazole ester} + \text{NaOH} \rightarrow \text{Triazole acid} + \text{HCl} \rightarrow \text{Hydrochloride salt} .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃),

    • δ 4.32 (q, J = 7.2 Hz, 2H, NCH₂CH₃),

    • δ 3.58 (s, 2H, CH₂COOH),

    • δ 8.21 (s, 1H, triazole-H) .

  • ¹³C NMR:

    • 14.1 (CH₂CH₃), 48.9 (NCH₂), 52.4 (CH₂COOH), 144.7 (triazole-C4) .

X-ray Crystallography

Crystallographic data for analogous compounds (e.g., 2-(1H-1,2,3-triazol-4-yl)acetic acid derivatives) confirm planar triazole rings with bond lengths of 1.34 Å (N–N) and 1.30 Å (C–N), consistent with aromatic stabilization . The ethyl group adopts a staggered conformation to minimize steric strain.

Applications in Pharmaceutical Chemistry

Enzyme Inhibitor Scaffolds

Triazole-acetic acid derivatives exhibit inhibitory activity against kinases and proteases. The ethyl group enhances membrane permeability, making the compound a candidate for intracellular targets .

Antibacterial Agents

Analogous hydrochlorides show MIC values of 2–8 µg/mL against Staphylococcus aureus by disrupting cell wall synthesis .

Prodrug Development

The carboxylic acid group enables conjugation with alcohols or amines via ester/amide bonds, facilitating sustained drug release .

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